![molecular formula C15H20N2O4 B13685748 Methyl 5-[1-(Boc-amino)cyclopropyl]picolinate](/img/structure/B13685748.png)
Methyl 5-[1-(Boc-amino)cyclopropyl]picolinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-[1-(Boc-amino)cyclopropyl]picolinate is a chemical compound with a complex structure that includes a picolinate moiety and a cyclopropyl group. The compound is often used in organic synthesis and medicinal chemistry due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-[1-(Boc-amino)cyclopropyl]picolinate typically involves multiple steps. One common method starts with the preparation of the cyclopropylamine derivative, which is then protected with a Boc (tert-butoxycarbonyl) group. This intermediate is then reacted with methyl 5-bromopicolinate under suitable conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-[1-(Boc-amino)cyclopropyl]picolinate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to yield different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitutions, due to the presence of the picolinate moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic reagents like amines or thiols can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Methyl 5-[1-(Boc-amino)cyclopropyl]picolinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 5-[1-(Boc-amino)cyclopropyl]picolinate involves its interaction with specific molecular targets. The Boc-protected amine group can be deprotected under acidic conditions, allowing the free amine to participate in various biochemical pathways. The picolinate moiety can interact with metal ions, influencing the compound’s reactivity and binding properties.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-[1-(Boc-amino)cyclopropyl]benzoate
- Methyl 5-[1-(Boc-amino)cyclopropyl]nicotinate
- Methyl 5-[1-(Boc-amino)cyclopropyl]isonicotinate
Uniqueness
Methyl 5-[1-(Boc-amino)cyclopropyl]picolinate is unique due to the presence of the picolinate moiety, which imparts specific chemical properties and reactivity. This makes it particularly useful in certain synthetic and medicinal chemistry applications compared to its analogs.
Properties
Molecular Formula |
C15H20N2O4 |
|---|---|
Molecular Weight |
292.33 g/mol |
IUPAC Name |
methyl 5-[1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropyl]pyridine-2-carboxylate |
InChI |
InChI=1S/C15H20N2O4/c1-14(2,3)21-13(19)17-15(7-8-15)10-5-6-11(16-9-10)12(18)20-4/h5-6,9H,7-8H2,1-4H3,(H,17,19) |
InChI Key |
DYNRAEMNDVICPY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC1)C2=CN=C(C=C2)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


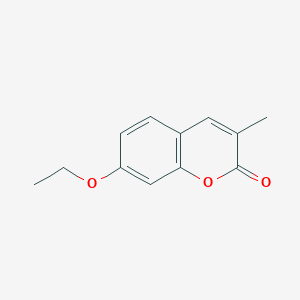
![6-Methoxy-2-(2-pyridyl)imidazo[1,2-a]pyridine](/img/structure/B13685676.png)
![8-(3-Bromophenyl)-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B13685682.png)
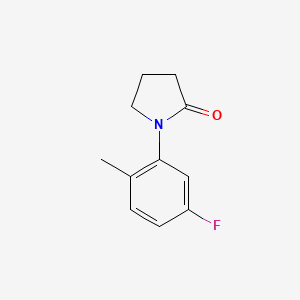
![2,3-Dichloro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13685692.png)
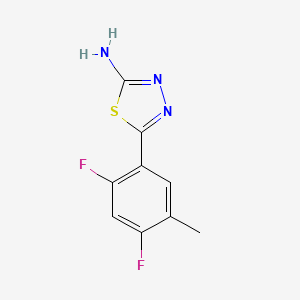
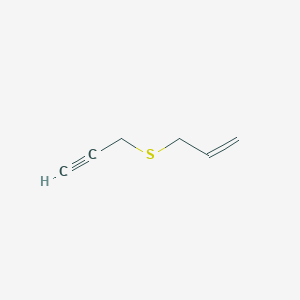
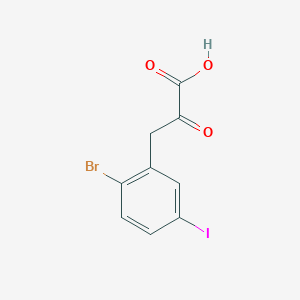



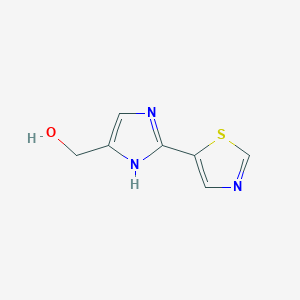
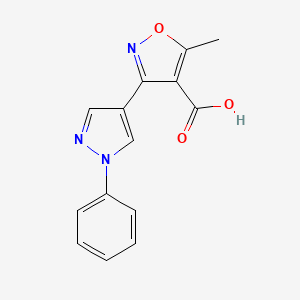
![N-[3-Bromo-4-(4,4-difluoropiperidine-1-carbonyl)phenyl]cyclopropanecarboxamide](/img/structure/B13685725.png)
